molecular formula C₁₁H₁₀N₂O₄S B1142564 2,4-dioxo-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-5-carboxylic acid CAS No. 1417635-86-9

2,4-dioxo-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B1142564
CAS No.: 1417635-86-9
M. Wt: 266.27
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dioxo-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-5-carboxylic acid is a heterocyclic compound that features a unique fusion of a benzo-thieno-pyrimidine core with carboxylic acid functionality

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dioxo-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a thieno[2,3-d]pyrimidine derivative with a suitable carboxylic acid precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process .

Chemical Reactions Analysis

Types of Reactions: 2,4-dioxo-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydro or tetrahydro derivatives .

Scientific Research Applications

2,4-dioxo-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dioxo-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Uniqueness: 2,4-dioxo-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-5-carboxylic acid is unique due to its specific fusion of rings and the presence of carboxylic acid functionality.

Properties

CAS No.

1417635-86-9

Molecular Formula

C₁₁H₁₀N₂O₄S

Molecular Weight

266.27

IUPAC Name

2,4-dioxo-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H10N2O4S/c14-8-7-6-4(10(15)16)2-1-3-5(6)18-9(7)13-11(17)12-8/h4H,1-3H2,(H,15,16)(H2,12,13,14,17)

SMILES

C1CC(C2=C(C1)SC3=C2C(=O)NC(=O)N3)C(=O)O

Origin of Product

United States

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